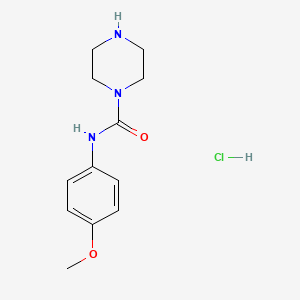

N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride

Description

N-(4-Methoxyphenyl)piperazine-1-carboxamide hydrochloride is a piperazine-derived compound characterized by a 4-methoxyphenyl group attached to the carboxamide nitrogen. This structural motif is common in pharmaceuticals targeting central nervous system (CNS) receptors, such as serotonin and dopamine receptors. Its hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability in therapeutic applications .

Properties

IUPAC Name |

N-(4-methoxyphenyl)piperazine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2.ClH/c1-17-11-4-2-10(3-5-11)14-12(16)15-8-6-13-7-9-15;/h2-5,13H,6-9H2,1H3,(H,14,16);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRCNCZCTJSBRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride typically involves the reaction of 4-methoxyaniline with piperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an appropriate solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: Formation of N-(4-hydroxyphenyl)piperazine-1-carboxamide.

Reduction: Formation of N-(4-methoxyphenyl)piperazine.

Substitution: Formation of N-(4-methoxyphenyl)piperazine derivatives.

Scientific Research Applications

1.1. Neuropharmacology

The compound is recognized for its potential as a modulator of neurotransmitter systems, particularly involving serotonin receptors. Piperazine derivatives, including N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride, have been extensively studied for their interactions with the 5-HT (serotonin) receptor family, which plays a crucial role in mood regulation and various psychiatric disorders.

- 5-HT Receptor Modulation : Research indicates that compounds with piperazine scaffolds can act as agonists or antagonists at different serotonin receptor subtypes, making them candidates for treating conditions such as depression and anxiety disorders .

1.2. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperazine derivatives. For instance, some derivatives have shown efficacy in inhibiting the growth of colorectal cancer cells by inducing cell cycle arrest at the G2/M phase . The structural modifications on the piperazine ring can enhance selectivity and potency against specific cancer cell lines.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves standard organic chemistry techniques, often utilizing piperazine as a core scaffold. The modification of substituents on the phenyl ring significantly influences biological activity.

3.1. Study on Antidepressant Effects

A study investigated the antidepressant-like effects of various piperazine derivatives, including this compound. Results indicated significant improvements in behavioral tests indicative of antidepressant activity, correlating with increased serotonin levels in the brain .

3.2. Cancer Cell Line Inhibition

In another study focused on cancer therapy, several piperazine-based compounds were synthesized and tested against colorectal cancer cell lines. The findings demonstrated that certain derivatives could effectively inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to various physiological effects, including changes in mood and behavior .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical profiles of piperazine carboxamides are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Molecular weight calculated based on formula C₁₁H₁₆ClN₃O₂.

Key Observations :

- Electron-Donating vs. In contrast, chloro or fluoro substituents (e.g., A3, N-(4-chlorophenyl) analog) introduce electron-withdrawing effects, altering charge distribution and receptor selectivity .

- Lipophilicity : Long-chain alkyl groups (e.g., decyl in SLF80821178) drastically increase logP values, favoring blood-brain barrier penetration but risking off-target interactions . The methoxy group balances moderate lipophilicity with solubility.

- Salt Forms : Hydrochloride salts are prevalent across analogs, improving crystallinity and dissolution rates .

Pharmacological Profiles

Antidepressant and CNS Activity

- Target Compound: Structural analogs with 4-methoxyphenyl groups (e.g., compound XII in ) demonstrated antidepressant activity comparable to pargyline hydrochloride in behavioral despair tests, suggesting serotonin/norepinephrine modulation .

- Silent Agonists: R-47, a methoxyphenyl analog with a pyridinyloxy extension, acts as a silent agonist at α7 nicotinic receptors, requiring co-administration with positive allosteric modulators (PAMs) for efficacy . This highlights how minor structural additions (e.g., pyridinyloxy) can drastically alter mode of action.

TRPM8 Antagonism

BCTC, a tert-butyl and chloropyridinyl-substituted analog, inhibits TRPM8 channels (IC₅₀ = 6 nM), showcasing the impact of bulky substituents on ion channel selectivity .

Biological Activity

N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, biological effects, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a methoxyphenyl group and a carboxamide moiety, which influences its reactivity and interaction with biological targets. The chemical structure can be represented as follows:

This compound primarily acts through interactions with various neurotransmitter receptors. Notably, it has shown potential as an agonist at serotonin receptors (5-HT receptors), which are essential in the modulation of mood and anxiety .

Key Mechanisms:

- Serotonin Receptor Modulation: The compound may enhance serotonergic activity, which is crucial for its anxiolytic and antidepressant effects.

- Enzyme Inhibition: It has been observed to inhibit acetylcholinesterase, leading to increased levels of acetylcholine, thereby enhancing cholinergic transmission.

Biological Activities

Research has identified several biological activities associated with this compound:

- Anxiolytic Effects: Preliminary studies suggest that the compound exhibits anxiolytic properties, potentially making it useful in treating anxiety disorders.

- Antidepressant Properties: Its interaction with serotonin receptors indicates a role in mood regulation, supporting its potential as an antidepressant.

- Antimicrobial Activity: Some derivatives have demonstrated antimicrobial effects, highlighting their utility in treating infections.

Research Findings

Recent studies have focused on the pharmacological evaluation of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anxiolytic | Potential anxiolytic effects noted | |

| Antidepressant | Interaction with 5-HT receptors | |

| Antimicrobial | Exhibited antimicrobial properties | |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

Case Studies

Case Study 1: Anxiolytic Properties

A study investigating the anxiolytic effects of this compound found that administration led to significant reductions in anxiety-like behaviors in animal models. The mechanism was linked to enhanced serotonergic transmission.

Case Study 2: Antidepressant Effects

In another study, the compound was evaluated for its antidepressant potential using forced swim tests. Results indicated that it significantly reduced immobility time, suggesting antidepressant-like effects mediated through serotonin receptor activation.

Q & A

Q. What are the recommended synthetic methodologies for N-(4-methoxyphenyl)piperazine-1-carboxamide hydrochloride?

Methodological Answer: The synthesis of piperazine-carboxamide derivatives typically involves coupling a piperazine scaffold with a substituted phenylcarbamoyl chloride. For example, in structurally similar compounds like N-(4-chlorophenyl)-4-methylpiperazine-1-carboxamide, the reaction of 1-methylpiperazine with (4-chlorophenyl)carbamic chloride in refluxing ethanol (4 hours, 79% yield) is effective . Adapting this method for the target compound would require:

- Reacting 1-(4-methoxyphenyl)piperazine with a carbamoyl chloride derivative under anhydrous conditions.

- Optimizing solvent choice (e.g., ethanol, dichloromethane) and reaction temperature (reflux vs. room temperature) based on precursor stability.

- Purification via recrystallization or column chromatography, followed by salt formation with hydrochloric acid.

Key Reaction Parameters:

| Precursor | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| 1-(4-Methoxyphenyl)piperazine + Carbamoyl chloride | Ethanol | Reflux | 4–6 h | ~70–85% (estimated) |

Q. How should researchers ensure compound stability during storage and handling?

Methodological Answer: Stability is influenced by environmental factors (pH, temperature, light). Based on safety data for related piperazine derivatives :

- Storage: Keep in airtight, light-resistant containers at 2–8°C under inert gas (e.g., nitrogen).

- Handling: Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid exposure to moisture or oxidizing agents, which may degrade the carboxamide moiety.

- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products.

Advanced Research Questions

Q. What role does the carboxamide linker play in receptor binding selectivity?

Methodological Answer: In dopamine D3 receptor (D3R) studies, the carboxamide carbonyl group is critical for selectivity. For example, removing the carbonyl from N-(3-fluoro-4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides reduced D3R binding affinity by >100-fold, highlighting its role in hydrogen bonding with the D3R E2 loop . To investigate this for the target compound:

- Structural Modifications: Synthesize analogs with altered linkers (e.g., amine, thiocarboxamide).

- Binding Assays: Use radioligand displacement assays (e.g., [³H]spiperone for D2/D3 receptors) to compare IC₅₀ values.

- Computational Modeling: Perform molecular docking to map interactions between the carboxamide and receptor residues.

Example SAR Findings:

| Compound | Linker | D3R Kᵢ (nM) | D2R Kᵢ (nM) | Selectivity (D3/D2) |

|---|---|---|---|---|

| 8j | Carboxamide | 2.6 | 2600 | >1000 |

| 15b | Amine | 393 | 420 | ~1.1 |

Q. How can researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from variations in assay conditions or compound purity. A systematic approach includes:

- Purity Validation: Use HPLC (≥95% purity) and mass spectrometry to confirm structural integrity.

- Assay Reproducibility: Standardize protocols (e.g., cell lines, incubation times). For receptor studies, compare results across multiple models (e.g., HEK293 vs. CHO cells expressing D3R).

- Environmental Controls: Test stability under assay conditions (e.g., pH 7.4 buffer, 37°C) to rule out degradation .

Case Study:

Inconsistent IC₅₀ values for piperazine derivatives may result from:

- Buffer Composition: Divalent cations (Mg²⁺) affecting receptor conformation.

- Batch Variability: Residual solvents or salts from synthesis altering activity.

Q. What analytical techniques are recommended for structural confirmation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Resolve bond lengths and angles (e.g., piperazine chair conformation, C=O bond geometry) .

- NMR Spectroscopy: Confirm substitution patterns (¹H NMR: aromatic protons at δ 6.8–7.2 ppm; ¹³C NMR: carboxamide carbonyl at ~165 ppm).

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C typical for hydrochloride salts) .

Example Crystallographic Data:

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| R Factor | 0.061 |

| Mean C–C Bond Length | 1.504 Å |

Q. How can researchers optimize solubility for in vitro assays?

Methodological Answer: Piperazine-carboxamides often exhibit poor aqueous solubility. Strategies include:

- Salt Formation: Hydrochloride salts improve solubility in polar solvents (e.g., water, DMSO) .

- Co-Solvent Systems: Use DMSO:PBS (1:9 v/v) for cell-based assays.

- pH Adjustment: Solubilize in mildly acidic buffers (pH 4–5) where the piperazine nitrogen is protonated.

Solubility Profile:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 0.5–1.0 |

| DMSO | ≥50 |

| Ethanol | 10–15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.